5-Fluoroimidazo[1,2-A]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,2-A]pyridin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions. The reaction can be optimized using different solvents and heating conditions, such as thermal or microwave heating. For instance, using water as a solvent under microwave irradiation can yield 2-phenylimidazo[1,2-A]pyridine in high yields .
Industrial Production Methods
Industrial production methods for this compound often involve solvent- and catalyst-free synthesis techniques. These methods are environmentally friendly and efficient, providing high yields of the desired product. The use of microwave-assisted organic reactions has gained popularity due to its simplicity, greater selectivity, and rapid synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Metal-free oxidizing agents.
Reducing agents: Standard reducing agents like sodium borohydride.
Substituting agents: Nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which have significant biological and chemical properties .
Scientific Research Applications
5-Fluoroimidazo[1,2-A]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular pathways, influencing the function of enzymes, receptors, and other proteins. This modulation leads to its diverse biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoroimidazo[1,2-A]pyridin-2-amine include:
Imidazo[1,2-A]pyridine: A parent compound with a wide range of biological activities.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its pharmacological potential.
3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-A]pyridin-8-amine: Another derivative with significant biological properties.
Uniqueness
The presence of a fluorine atom in this compound enhances its chemical stability and biological activity, making it unique compared to other similar compounds. This fluorine substitution can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2 |
InChI Key |
ZNKWWFORSPUZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.